molecular formula C21H24N2O4 B6091726 2-(4-METHOXYPHENOXY)-1-[4-(2-PHENYLACETYL)TETRAHYDRO-1-PYRAZINYL]-1-ETHANONE

2-(4-METHOXYPHENOXY)-1-[4-(2-PHENYLACETYL)TETRAHYDRO-1-PYRAZINYL]-1-ETHANONE

Cat. No.: B6091726
M. Wt: 368.4 g/mol
InChI Key: KHEXJXSMUQSDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-1-[4-(2-phenylacetyl)tetrahydro-1-pyrazinyl]-1-ethanone is a heterocyclic compound featuring a tetrahydro-pyrazinyl core substituted with a 2-phenylacetyl group and a 4-methoxyphenoxy-ethanone moiety. The tetrahydro-pyrazinyl ring, a six-membered diamine heterocycle, provides a rigid framework for functional group interactions, while the 4-methoxyphenoxy group introduces electron-donating properties due to the methoxy substituent. The phenylacetyl group may enhance lipophilicity and influence binding interactions in biological systems. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, a widely used tool for small-molecule analysis .

Properties

IUPAC Name

1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-7-9-19(10-8-18)27-16-21(25)23-13-11-22(12-14-23)20(24)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXJXSMUQSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenoxy)-1-[4-(2-phenylacetyl)tetrahydro-1-pyrazinyl]-1-ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydro-pyrazine ring
  • Functional Groups : Methoxyphenoxy and phenylacetyl substituents

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have evaluated the antitumor effects of similar compounds with structural analogs. For instance, derivatives with phenoxy and pyrazinyl groups have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison
2-Methoxyphenoxy derivativeHT-29 (colon cancer)0.08More active than Sorafenib (3.61 µM)
This compoundH460 (lung cancer)TBDTBD

Note: Specific IC50 values for the target compound are currently under investigation.

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has been extensively documented. For example, phenoxy-substituted derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that may extend to the target compound.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate oxidative stress may play a role in its antitumor effects.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed with structurally related compounds.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted a series of pyrazine derivatives that exhibited significant antitumor activity. The most potent compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating a potential for development as an anticancer agent.

Study 2: Antimicrobial Screening

In another study, phenoxy derivatives were screened against various pathogens. Results indicated that these compounds had minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Key Features: Contains a 1,2,4-triazole ring with a sulfonylphenyl group and a 1-phenylethanone moiety.
  • Comparison: The triazole ring (vs. The sulfonyl group (electron-withdrawing) contrasts with the methoxyphenoxy group (electron-donating), affecting electronic properties and solubility. The 1-phenylethanone group is structurally analogous to the target’s ethanone but lacks the tetrahydro-pyrazinyl linkage .

b. 1-[(4-Methylthio)phenyl]-2-(Phenyl Acetoxy)-1-ethanone ()

  • Key Features: A phenyl acetoxy-substituted ethanone with a methylthiophenyl group.
  • Comparison :
    • The methylthio group (S-containing) differs from the methoxy group (O-containing) in electronic and steric effects.
    • The phenyl acetoxy group shares structural similarity with the target’s phenylacetyl substituent but is esterified, altering reactivity and stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Tetrahydro-pyrazinyl 4-Methoxyphenoxy, 2-Phenylacetyl Likely nucleophilic substitution High nitrogen content, moderate lipophilicity
Compound 1,2,4-Triazole Sulfonylphenyl, 1-Phenylethanone Sodium ethoxide/α-halogenated ketone Polar sulfonyl group enhances solubility
Precursor Ethanone Methylthiophenyl, Phenyl Acetoxy Intermolecular condensation Thioether increases lipophilicity

Research Findings and Implications

  • Structural Diversity : Modifications to the heterocyclic core (e.g., pyrazinyl vs. triazole) significantly alter electronic and steric profiles, influencing biological target engagement.
  • Synthetic Flexibility: Methods from and demonstrate adaptability for introducing acetyl and phenoxy groups, though reaction conditions (e.g., time, temperature) vary.
  • Unanswered Questions: Limited data on the target compound’s biological activity or crystallographic parameters (beyond SHELX refinement ) highlight areas for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.